Benorylate hydrochloride
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Overview
Description
Benorylate hydrochloride, also known as benorilate, is an ester-linked codrug of aspirin and paracetamol. It is primarily used as an anti-inflammatory and antipyretic medication. This compound is particularly noted for its ability to combine the therapeutic effects of both aspirin and paracetamol, making it useful in treating pain and inflammation, especially in musculoskeletal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benorylate hydrochloride involves the reaction of acetyl salicylyl chloride with sodium para-acetaminophenol. The process typically uses solvents like toluene or tetrahydrofuran and catalysts such as N,N-dimethylformamide and polyoxyethylene glycol-6000. The reaction is carried out at room temperature under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for higher productivity and lower environmental impact. The use of dichloromethyl (trichloromethyl) carbonic ester as a chlorinating agent and phase-transfer catalysis ensures a simple, cost-effective, and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
Benorylate hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Oxidation and Reduction: These reactions are less common but can occur under specific conditions involving strong oxidizing or reducing agents.
Substitution: Typically involves the replacement of functional groups under acidic or basic conditions.
Major Products
The primary products of this compound reactions are paracetamol and salicylate, which are responsible for its therapeutic effects .
Scientific Research Applications
Benorylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and other organic reactions.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Primarily used for its anti-inflammatory and antipyretic properties. .
Industry: Utilized in the formulation of combination drugs for pain and inflammation relief.
Mechanism of Action
Benorylate hydrochloride exerts its effects through the combined actions of aspirin and paracetamol. After absorption, it is rapidly hydrolyzed to salicylate and paracetamol. Salicylate inhibits cyclooxygenase enzymes, reducing the production of prostaglandins involved in inflammation and pain. Paracetamol acts centrally to reduce fever and alleviate pain .
Comparison with Similar Compounds
Similar Compounds
Aspirin: A non-steroidal anti-inflammatory drug (NSAID) used to reduce pain, fever, and inflammation.
Paracetamol: An analgesic and antipyretic used to treat mild to moderate pain and fever.
Phenetsal: A related compound formed by the partial hydrolysis of benorylate.
Uniqueness
Benorylate hydrochloride is unique in its ability to combine the therapeutic effects of both aspirin and paracetamol in a single molecule. This dual action makes it particularly effective in treating conditions that require both anti-inflammatory and analgesic effects .
Properties
Molecular Formula |
C17H16ClNO5 |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2-acetyloxybenzoate;hydrochloride |
InChI |
InChI=1S/C17H15NO5.ClH/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20;/h3-10H,1-2H3,(H,18,19);1H |
InChI Key |
WHHAVLFVYBTMEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C.Cl |
Origin of Product |
United States |
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